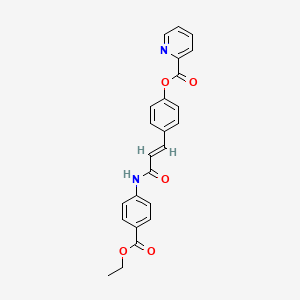
(E)-4-(3-((4-(ethoxycarbonyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(3-((4-(ethoxycarbonyl)phenyl)amino)-3-oxoprop-1-en-1-yl)phenyl picolinate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
Degradation and Kinetics
The study by Gu and Strickley (1987) explored the degradation kinetics, products, and mechanisms of RS-10085, a compound structurally related to the one , highlighting the importance of understanding the stability and degradation pathways of pharmaceutical compounds (Gu & Strickley, 1987).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds with ethoxycarbonylhydrazone components, demonstrating their antimicrobial activities against various microorganisms. This research underscores the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Luminescent Materials
Zhestkij et al. (2021) reported on the synthesis of highly stable luminescent molecular crystals based on a related compound, showing its potential use in creating materials with stable photoluminescence, useful in optoelectronic applications (Zhestkij et al., 2021).
Organic Synthesis and Catalysis
Research by Tolkunov et al. (2004) on the Beckmann reaction in oximes of related compounds illustrates the versatility of these compounds in organic synthesis and the formation of novel cyclic structures, potentially applicable in medicinal chemistry and material science (Tolkunov et al., 2004).
Corrosion Inhibition
Singh et al. (2016) investigated quinoline derivatives as corrosion inhibitors, demonstrating the potential of such compounds in protecting metals from corrosion, an application that could extend to various industrial processes (Singh et al., 2016).
Wirkmechanismus
Safety and Hazards
The safety and hazards of a compound refer to its potential risks and the precautions needed when handling it. While specific safety and hazard information for this compound was not found in the search results, it’s important to always handle chemical compounds with care and use appropriate safety measures .
Eigenschaften
IUPAC Name |
[4-[(E)-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-2-30-23(28)18-9-11-19(12-10-18)26-22(27)15-8-17-6-13-20(14-7-17)31-24(29)21-5-3-4-16-25-21/h3-16H,2H2,1H3,(H,26,27)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVYHBHJSHXDER-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2442982.png)
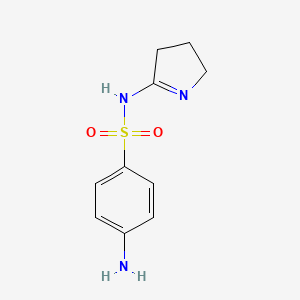
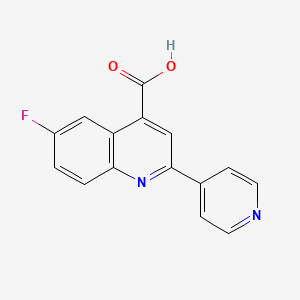
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2442988.png)
![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2442990.png)
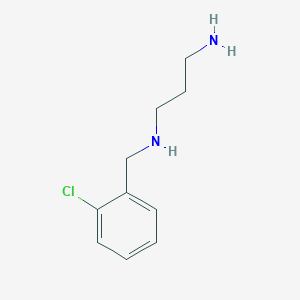
![N,N-dimethyl-2-(3-(3-(trifluoromethyl)phenyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B2442994.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B2442995.png)
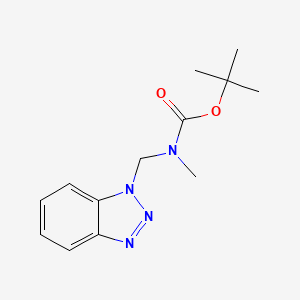
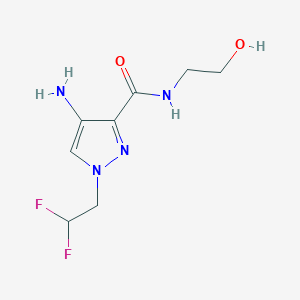
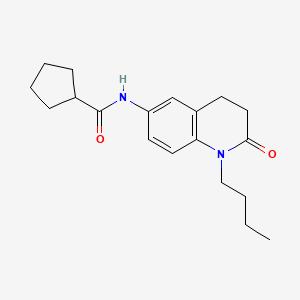
![Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2442999.png)
![7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B2443002.png)
